molecular formula C10H9ClO2 B13622956 1-Chloro-5-ethynyl-2,4-dimethoxybenzene

1-Chloro-5-ethynyl-2,4-dimethoxybenzene

Cat. No.: B13622956
M. Wt: 196.63 g/mol
InChI Key: RPGSKRQHFYEWDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-5-ethynyl-2,4-dimethoxybenzene is a high-value, multifunctional aromatic building block designed for advanced organic and medicinal chemistry research. Its molecular structure, featuring an ethynyl group and chlorine and methoxy substituents on a benzene ring, makes it a particularly versatile intermediate. The electron-rich dimethoxybenzene core is a common motif in pharmaceuticals and natural products, while the chloro and ethynyl groups offer orthogonal reactivity for sequential functionalization. A primary research application of this compound is its potential to serve as a precursor for the generation of highly reactive benzync intermediates. The presence of both a chlorine atom and an ethynyl group on the same aromatic ring can be exploited, under specific reaction conditions, to generate a benzync species in situ. These intermediates are highly valuable for cycloaddition reactions, enabling the rapid construction of complex polycyclic structures, such as naphthol and naphthoquinone derivatives, which are prevalent in bioactive molecule design . Furthermore, the ethynyl group is ideally suited for metal-catalyzed cross-coupling reactions, including the Sonogashira reaction, allowing researchers to efficiently create extended conjugated systems or molecular scaffolds. This combination of features makes this compound a critical reagent for developing new synthetic methodologies, creating chemical libraries for drug discovery, and synthesizing functional organic materials. This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

1-chloro-5-ethynyl-2,4-dimethoxybenzene

InChI

InChI=1S/C10H9ClO2/c1-4-7-5-8(11)10(13-3)6-9(7)12-2/h1,5-6H,2-3H3

InChI Key

RPGSKRQHFYEWDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C#C)Cl)OC

Origin of Product

United States

Synthetic Methodologies for 1 Chloro 5 Ethynyl 2,4 Dimethoxybenzene and Analogues

Strategies for Aromatic Halogenation

Introducing a chlorine atom onto the aromatic core is a critical step in the synthesis. The choice of method depends on the desired regioselectivity and the nature of the substituents already present on the ring.

Electrophilic Aromatic Substitution for Monochlorination

Electrophilic aromatic substitution is a fundamental reaction for the halogenation of benzene (B151609) and its derivatives. msu.edu For aromatic rings that are electron-neutral or deactivated, the reaction requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to activate the halogen (e.g., Cl₂) and generate a potent electrophile (Cl⁺). masterorganicchemistry.comyoutube.com The mechanism involves the attack of the electron-rich aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate (a benzenonium ion), followed by deprotonation to restore aromaticity. msu.eduyoutube.com

In the context of synthesizing 1-Chloro-5-ethynyl-2,4-dimethoxybenzene (B6212004), the starting material would likely be a dimethoxybenzene derivative. Methoxy (B1213986) groups are strong activating substituents and are ortho, para-directing. In a precursor like 1,3-dimethoxybenzene, the two methoxy groups would strongly direct the incoming electrophile. The C5 position is para to one methoxy group and ortho to the other, making it highly activated and the most probable site for monochlorination. Studies on the chlorination of activated substrates like alkyl phenyl ethers have demonstrated efficient and highly para-selective incorporation of chlorine. rsc.org The electrophilic chlorination of 1,4-dimethoxy-2-tert-butylbenzene, for instance, primarily yields the product chlorinated at the C5 position. researchgate.net

Table 1: Conditions for Electrophilic Aromatic Chlorination
Chlorinating AgentCatalyst/Co-reagentSubstrate TypeTypical ConditionsReference
Cl₂FeCl₃ or AlCl₃Benzene, Deactivated AromaticsHeat msu.edu
Sodium chlorite (B76162) (NaClO₂)Manganese(III) acetylacetonateAlkyl aryl ethersDichloromethane, moist alumina rsc.org
N-Chlorosuccinimide (NCS)-Activated AromaticsAcetonitrile (B52724) or Acetic Acid google.com

Directed Chlorination Approaches

To achieve regioselectivity that is not favored by the inherent directing effects of the substituents, directed chlorination methods are employed. These strategies often involve the use of a directing group to position the halogen at a specific site, typically ortho to the directing group. One common approach is directed ortho-metalation, where a substituent like a methoxy group directs the deprotonation of an adjacent carbon atom by a strong base (e.g., n-butyllithium). The resulting aryllithium species can then be quenched with an electrophilic chlorine source, such as hexachloroethane (B51795) or N-chlorosuccinimide, to install the chlorine atom. google.com

While electrophilic substitution is ideal for placing the chlorine at the C5 position of a 2,4-dimethoxy substituted ring, directed methods could be crucial for synthesizing analogues with different substitution patterns. For example, if a chlorine atom were desired at the C6 position of a 1,4-dimethoxy-2-substituted benzene, a directed approach might be necessary to overcome the strong directing effect of the methoxy groups. researchgate.net Processes have been developed for the para-directed chlorination of alkylbenzenes using specialized catalyst mixtures. google.com

Introduction of the Ethynyl (B1212043) Group

The installation of an ethynyl moiety is commonly achieved through palladium-catalyzed cross-coupling reactions, which have become a cornerstone of modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling Precursors)

The Sonogashira reaction is the most widely used method for forming a bond between an sp² carbon of an aryl or vinyl halide and an sp carbon of a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), in the presence of an amine base like triethylamine (B128534) or piperidine. organic-chemistry.org The reaction proceeds under mild conditions and tolerates a wide variety of functional groups, making it highly valuable for the synthesis of complex molecules. wikipedia.org

For the synthesis of this compound, a suitable precursor would be an aryl halide, such as 1-Chloro-5-iodo-2,4-dimethoxybenzene (B6226989). This precursor would be coupled with a terminal alkyne. Often, a protected alkyne like trimethylsilylacetylene (B32187) (TMSA) is used, followed by in-situ or subsequent removal of the silyl (B83357) protecting group. scispace.com The reactivity of aryl halides in the Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org This differential reactivity can be exploited for selective couplings. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (diynes). libretexts.orgorganic-chemistry.org

Table 2: Typical Conditions for Sonogashira Coupling Reactions
Palladium CatalystCopper Co-catalystBaseSolventKey FeaturesReference
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂CuITriethylamine, PiperidineTHF, DMF, AcetonitrileClassic conditions, widely applicable. wikipedia.orglibretexts.org
PdCl₂(PPh₃)₂NonePiperidineIonic Liquid ([TBP][4EtOV])Copper-free system, efficient. beilstein-journals.org
NHC-Palladium ComplexGold(I) chlorideDBMPAcetonitrileCoupling of arenediazonium salts. wikipedia.org
HandaPhos-PdNone-WaterSustainable, copper-free, mild conditions. organic-chemistry.org

Alternative Alkynylation Methods

While the Sonogashira coupling is dominant, alternative methods for introducing an alkyne group exist. Transition-metal-catalyzed C-H activation and functionalization have emerged as powerful tools. researchgate.net These methods allow for the direct coupling of a C-H bond on the aromatic ring with an alkyne, bypassing the need to pre-functionalize the arene with a halide. For example, rhodium(III) catalysts can facilitate the ortho-alkynylation of certain arenes. researchgate.net

Another alternative involves electrophilic alkynylation, which employs haloalkynes or hypervalent iodine reagents as acetylene (B1199291) donors. researchgate.net These reactions can be directed or undirected, providing another strategic avenue for constructing carbon-carbon bonds. Electrochemical methods, such as Shono oxidation, have also been applied to achieve α-alkynylation of certain substrates, representing a reagent-free functionalization strategy. acs.org These alternative methods are continually being developed and offer complementary approaches to traditional cross-coupling. nih.gov

Methoxylation Strategies in Aromatic Ring Synthesis

The 2,4-dimethoxy substitution pattern is a key feature of the target molecule. The introduction of methoxy groups onto an aromatic ring can be accomplished at various stages of a synthesis. wikipedia.org

Traditional methods often involve the methylation of corresponding phenols (hydroxybenzenes) with a methylating agent like dimethyl sulfate (B86663) or iodomethane (B122720) in the presence of a base. chemicalbook.com For instance, 1,4-dimethoxybenzene (B90301) can be synthesized by the methylation of hydroquinone. chemicalbook.com

More modern approaches include metal-catalyzed methoxylation of aryl halides. wikipedia.org Copper-catalyzed Ullmann-type reactions can be used to couple aryl halides with methanol (B129727) or sodium methoxide, although these often require high temperatures. google.com Palladium-catalyzed methods have also been developed, including ortho-C–H methoxylation of aryl halides, which allows for the direct and site-selective installation of a methoxy group. nih.gov These newer methods provide efficient routes to access complex substitution patterns that might be difficult to prepare otherwise. nih.gov

Table 3: Comparison of Aromatic Methoxylation Methods
MethodSubstrateReagentsAdvantagesDisadvantagesReference
Williamson Ether SynthesisPhenol (B47542)Base (e.g., KOH), Methylating agent (e.g., CH₃I)High yield, well-established.Requires phenol precursor. chemicalbook.com
Ullmann CondensationAryl HalideSodium methoxide, Copper catalystDirect conversion of aryl halide.Often requires harsh conditions (high temp). google.com
Pd-Catalyzed C-H MethoxylationAryl HalidePd catalyst, N-O reagent, NBE mediatorHigh site-selectivity (ortho), mild conditions.Complex catalytic system. nih.gov
Copper-Catalyzed MethoxylationAryl HalideCuI catalyst, Ligand, BaseMilder conditions than Ullmann, good compatibility.Ligand optimization may be needed. google.com

Convergent and Divergent Synthesis Pathways for Complex Aryl Building Blocks

The structural features of this compound make it an ideal substrate for both convergent and divergent synthetic strategies, enabling the efficient construction of diverse and complex molecular scaffolds.

Convergent Synthesis: In a convergent approach, the distinct reactivity of the chloro and ethynyl groups allows for sequential and selective cross-coupling reactions. For instance, the ethynyl group can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to introduce a triazole-linked substituent. Subsequently, the less reactive chloro group can be subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, to introduce a different aryl or heteroaryl moiety. This stepwise approach allows for the efficient assembly of complex molecules from smaller, pre-functionalized fragments, maximizing yield and minimizing purification challenges.

A representative convergent strategy is outlined below:

StepReaction TypeReactantsKey ConditionsProduct Feature
1Sonogashira Coupling1-Chloro-5-iodo-2,4-dimethoxybenzene, EthynyltrimethylsilanePd(PPh₃)₂Cl₂, CuI, Et₃NIntroduction of protected ethynyl group
2Deprotection1-Chloro-5-(trimethylsilylethynyl)-2,4-dimethoxybenzeneK₂CO₃, MeOHUnveiling of terminal alkyne
3Suzuki CouplingThis compound, Arylboronic acidPd(OAc)₂, SPhos, K₃PO₄Arylation at the chloro position

Divergent Synthesis: Conversely, a divergent strategy from a common intermediate derived from this compound can generate a library of structurally related compounds. organic-chemistry.orgnih.gov For example, the alkyne can be transformed into a variety of functional groups. Hydration of the alkyne would yield a methyl ketone, while reduction can afford either an alkene or an alkane. Furthermore, the alkyne can participate in cycloaddition reactions to form various heterocyclic systems. Each of these new intermediates can then undergo further functionalization at the chloro position, leading to a diverse array of final products from a single starting material. This approach is particularly valuable in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies. acs.org

An example of a divergent approach from a common aryl alkyne intermediate is presented below:

PathwayTransformation of AlkyneSubsequent Reaction at Chloro-positionResulting Molecular Scaffold
ACuAAC with Benzyl Azide (B81097)Suzuki coupling with Pyridine-3-boronic acidTriazole- and pyridine-substituted dimethoxybenzene
BHydrohydration (Markovnikov)Buchwald-Hartwig amination with MorpholineAcetyl- and morpholine-substituted dimethoxybenzene
CPartial Reduction to (Z)-alkeneHeck coupling with StyreneStilbene- and vinyl-substituted dimethoxybenzene

Total Synthesis Approaches Utilizing the Compound as a Key Intermediate

While specific examples of the total synthesis of natural products utilizing this compound are not extensively documented, the utility of structurally similar dimethoxy-substituted aryl alkynes as key intermediates is well-established in the synthesis of complex bioactive molecules. nih.gov These building blocks are particularly valuable for the construction of natural products containing substituted aromatic cores.

For instance, in the synthesis of certain classes of alkaloids or polyketides, a functionalized aryl alkyne serves as a linchpin for the introduction of key carbon-carbon or carbon-heteroatom bonds. The dimethoxy groups can direct further electrophilic aromatic substitutions and can be demethylated at a later stage to reveal more reactive phenol moieties. The chloro and ethynyl groups provide orthogonal handles for cross-coupling and other transformations to build up the carbon skeleton of the natural product.

Target Natural Product ClassRole of the Aryl Alkyne IntermediateKey Transformation(s)
Isoquinoline AlkaloidsProvides the core aromatic ring and a handle for annulationIntramolecular cyclization onto the alkyne
StilbenoidsServes as a precursor to the stilbene (B7821643) corePartial reduction of the alkyne and subsequent cross-coupling
AngucyclinonesForms a key part of the polycyclic aromatic systemDiels-Alder reaction involving the alkyne or a derivative

The strategic application of this compound and its analogues in convergent, divergent, and total synthesis underscores its importance as a versatile tool for the construction of complex and functionally diverse organic molecules.

A plausible and efficient synthetic route to this compound, while not explicitly detailed in the literature, can be strategically designed based on well-established organometallic reactions. A likely pathway would commence with a commercially available substituted dimethoxybenzene and proceed through sequential halogenation and ethynylation steps.

One potential starting material is 1,3-dimethoxybenzene. The synthesis would likely proceed as follows:

Electrophilic Chlorination: The initial step would involve the selective monochlorination of 1,3-dimethoxybenzene. The two methoxy groups are ortho-, para-directing, and strongly activating. Direct chlorination would likely lead to a mixture of products. A more controlled approach would be necessary to achieve the desired 2-chloro-1,3-dimethoxybenzene.

Iodination: The subsequent introduction of an iodine atom is crucial for a selective Sonogashira coupling. The directing effects of the methoxy and chloro substituents would guide the iodination to the 5-position.

Sonogashira Coupling: With the 1-chloro-5-iodo-2,4-dimethoxybenzene intermediate in hand, a selective Sonogashira coupling can be performed. wikipedia.orgnih.gov The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. wikipedia.org This difference in reactivity allows for the selective introduction of the ethynyl group at the 5-position, leaving the chloro group intact for further functionalization. The use of a protected alkyne, such as ethynyltrimethylsilane, is often preferred to prevent side reactions. gelest.com

Deprotection: The final step involves the removal of the silyl protecting group, typically under mild basic conditions, to yield the target compound, this compound.

The following table summarizes the proposed synthetic sequence:

StepStarting MaterialReagents and ConditionsIntermediate/Product
11,3-DimethoxybenzeneN-Chlorosuccinimide (NCS), Acetonitrile1-Chloro-2,4-dimethoxybenzene (B1580645)
21-Chloro-2,4-dimethoxybenzeneN-Iodosuccinimide (NIS), Trifluoroacetic acid1-Chloro-5-iodo-2,4-dimethoxybenzene
31-Chloro-5-iodo-2,4-dimethoxybenzeneEthynyltrimethylsilane, Pd(PPh₃)₂Cl₂, CuI, Et₃N1-Chloro-5-(trimethylsilylethynyl)-2,4-dimethoxybenzene
41-Chloro-5-(trimethylsilylethynyl)-2,4-dimethoxybenzeneK₂CO₃, MethanolThis compound

This proposed route highlights a logical and experimentally feasible approach to the synthesis of the title compound, leveraging established and reliable synthetic transformations.

Chemical Reactivity and Transformative Pathways of 1 Chloro 5 Ethynyl 2,4 Dimethoxybenzene

Reactions at the Ethynyl (B1212043) Moiety

The terminal alkyne, or ethynyl group, is a highly versatile functional group in organic synthesis, known to participate in a wide array of transformations.

Catalytic Functionalization of Terminal Alkynes (e.g., Gold(I)-Catalyzed Activation)

Gold(I) complexes are powerful soft π-acids that readily activate carbon-carbon multiple bonds, making them susceptible to nucleophilic attack. beilstein-journals.org This activation is a cornerstone of modern organic synthesis, enabling the formation of complex molecular architectures under mild conditions. beilstein-journals.org For a substrate like 1-Chloro-5-ethynyl-2,4-dimethoxybenzene (B6212004), gold(I) catalysis would be expected to facilitate intramolecular cyclizations if a suitable nucleophile is present on the molecule, or intermolecular reactions with various nucleophiles. Gold-catalyzed reactions often proceed with high atom economy and functional group tolerance. beilstein-journals.org

Cycloaddition Reactions (e.g., Click Chemistry, Diels-Alder Variants)

Cycloaddition reactions are powerful tools for the construction of cyclic compounds.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of "click chemistry," a concept introduced by K. B. Sharpless. organic-chemistry.orgtcichemicals.com This reaction is characterized by its high yield, broad scope, and the formation of only inoffensive byproducts. organic-chemistry.orgtcichemicals.com The reaction between a terminal alkyne and an azide (B81097) leads to the formation of a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.org A ruthenium-catalyzed variant can produce the 1,5-disubstituted regioisomer. organic-chemistry.org Given its terminal alkyne, this compound would be an ideal candidate for such reactions, allowing for its conjugation to a wide variety of molecules bearing an azide group. nih.gov

Diels-Alder Variants: The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org While typically involving a conjugated diene and a dienophile (an alkene or alkyne), alkynes can participate as dienophiles, particularly when activated by electron-withdrawing groups. masterorganicchemistry.comyoutube.com The reactivity of this compound as a dienophile would depend on the electronic nature of the diene and the reaction conditions. wikipedia.orgnih.gov

Hydrofunctionalization Reactions

Hydrofunctionalization involves the addition of an H-X molecule across the triple bond. This class of reactions includes hydrogenation, hydrohalogenation, hydration, and hydroamination, among others. These reactions would convert the ethynyl group into a variety of other functional groups, such as an ethyl, vinyl halide, ketone, or enamine/imine, respectively, significantly expanding the synthetic utility of the parent molecule.

Radical Processes Involving the Alkyne

The ethynyl group can also participate in radical addition reactions. These reactions are typically initiated by a radical species that adds to one of the carbons of the triple bond, generating a vinyl radical. This intermediate can then be trapped by another molecule or undergo further transformations. Such processes allow for the introduction of a wide range of functional groups at the former alkyne position.

Reactions Involving the Chloro Substituent

The chloro group on the aromatic ring provides a handle for transition-metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. researchgate.net This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and commercial availability of a vast array of boronic acids. researchgate.net The chloro group of this compound could potentially be coupled with various aryl or vinyl boronic acids to form biaryl or aryl-vinyl structures, respectively. The efficiency of the coupling would depend on the choice of palladium catalyst, ligand, and base. researchgate.net

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. The viability of this pathway is highly dependent on the electronic properties of the aromatic ring. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com For this intermediate to be sufficiently stabilized, the aromatic ring must be rendered electron-deficient, usually by the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group. youtube.comlibretexts.org

In the case of this compound, the aromatic ring is substituted with two methoxy (B1213986) groups, which are powerful electron-donating groups (EDGs) through resonance. These groups increase the electron density of the benzene (B151609) ring, thereby deactivating it towards attack by nucleophiles. youtube.com While the chloro and ethynyl groups are electron-withdrawing, their influence is insufficient to overcome the strong activating effect of the two methoxy groups. Consequently, standard SNAr reactions are generally unfavorable for this substrate under typical conditions. For a nucleophilic substitution to occur on such an electron-rich ring, harsh reaction conditions or alternative mechanisms, such as those involving benzyne (B1209423) intermediates under the influence of a very strong base, would likely be necessary. libretexts.org

Reductive Dehalogenation Strategies

Reductive dehalogenation is a chemical transformation that involves the replacement of a halogen atom on an organic compound with a hydrogen atom. For aryl halides like this compound, this process effectively removes the chloro substituent from the aromatic ring. Several methods are available for this transformation, with catalytic hydrogenation being one of the most common. sci-hub.se This method often employs a palladium catalyst, such as palladium on carbon (Pd/C), with a hydrogen source. organic-chemistry.org

Aryl chlorides are generally more resistant to reduction than the corresponding bromides or iodides, often requiring more catalyst or more vigorous conditions for the reaction to proceed efficiently. sci-hub.seorganic-chemistry.org The choice of reductant and reaction conditions can be tailored to be compatible with other functional groups present in the molecule. For instance, catalytic hydrogenation under neutral conditions can selectively reduce aryl halides in the presence of various other groups. organic-chemistry.orgresearchwithrutgers.com Alternative methods for the hydrodehalogenation of aryl chlorides include the use of metal reductants like zinc or chemical reducing agents such as sodium borohydride (B1222165), sometimes in the presence of a catalyst. sci-hub.seresearchgate.netacs.org

MethodReagents & ConditionsSubstrate CompatibilityReference
Catalytic HydrogenationH₂ gas, 10% Pd/C catalyst, atmospheric pressure, neutral conditions.Selective for aryl bromides over chlorides. Compatible with nitro, cyano, keto, and carboxylic acid groups. sci-hub.seorganic-chemistry.org
Transfer HydrogenationSodium hypophosphite (NaH₂PO₂) or formate (B1220265) salts as H₂ donor, Pd/C catalyst.Can be used for aryl chlorides under more vigorous conditions. sci-hub.se
Metal-Based ReductionZinc powder in an aqueous medium.Effective for both aryl bromides and chlorides. researchgate.net
Hydride ReductionSodium borohydride (NaBH₄) in the presence of a palladium catalyst.A common hydrogen donor system for reducing aryl chlorides. sci-hub.se

Reactivity of the Dimethoxybenzene Core

Influence of Methoxy Groups on Aromatic Reactivity (e.g., Electron-Donating Effects)

The reactivity of the benzene ring in this compound is predominantly governed by its two methoxy (-OCH₃) substituents. A methoxy group influences the aromatic ring through two opposing electronic effects: a resonance effect and an inductive effect.

Resonance Effect: The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions. This effect is strongly activating, making the ring significantly more reactive towards electrophiles than benzene itself.

Inductive Effect: Oxygen is more electronegative than carbon, which causes it to withdraw electron density from the benzene ring through the sigma bond. This effect is deactivating.

For methoxy groups, the electron-donating resonance effect is substantially stronger than the electron-withdrawing inductive effect. csbsju.edu The net result is that methoxy groups are potent activating groups and direct incoming electrophiles to the ortho and para positions. youtube.com In this specific molecule, the two methoxy groups at positions 2 and 4 strongly activate the ring for electrophilic aromatic substitution.

Further Electrophilic Aromatic Substitution Patterns

When this compound undergoes electrophilic aromatic substitution, the position of the incoming electrophile is determined by the combined directing effects of all four substituents on the ring.

Methoxy groups (-OCH₃) at C2 and C4: As strong activators, they direct incoming electrophiles to the positions ortho and para to themselves. The C2-methoxy group directs to C1 (blocked by Cl), C3, and C6. The C4-methoxy group directs to C3 and C5 (blocked by ethynyl).

Ethynyl group (-C≡CH) at C5: This group is deactivating and acts as a meta-director. libretexts.org It directs to C1 (blocked) and C3.

Considering these influences, the potential sites for substitution are C3 and C6. The C3 position is ortho to the C2-methoxy, ortho to the C4-methoxy, and meta to the C5-ethynyl group. The C6 position is para to the C2-methoxy and ortho to the C1-chloro group. The powerful activating and directing effects of the two methoxy groups are the dominant factors. youtube.comuci.edu Both methoxy groups strongly favor substitution at the C3 position. The C5-ethynyl group also directs meta to this position. Therefore, electrophilic aromatic substitution on this compound is expected to occur predominantly at the C3 position.

Oxidative Transformations of the Aromatic Ring

Electron-rich aromatic rings, such as the 2,4-dimethoxybenzene core of the title compound, are susceptible to oxidation. Treatment with suitable oxidizing agents can lead to the formation of quinones, which are valuable synthetic intermediates. Common oxidants used for this purpose include ceric ammonium (B1175870) nitrate (B79036) (CAN) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acsgcipr.orgrsc.org

The oxidation of dimethoxybenzene derivatives typically proceeds via a single-electron transfer mechanism to form a radical cation. acsgcipr.org Subsequent steps lead to demethylation and the formation of the corresponding benzoquinone. The specific product obtained can depend on the substitution pattern of the aromatic ring and the reaction conditions employed. For instance, 1,4-dimethoxybenzene (B90301) derivatives are frequently oxidized to 1,4-benzoquinones. rsc.orgresearchgate.net Given the 1,2,4,5-substitution pattern of the core, oxidation of this compound would be expected to yield a substituted benzoquinone derivative. DDQ is a particularly effective reagent for such transformations and can also be used in catalytic amounts in conjunction with a co-oxidant. rsc.orgresearchgate.net

Oxidizing AgentTypical ConditionsOutcome on DimethoxybenzenesReference
Ceric Ammonium Nitrate (CAN)Aqueous acetonitrile (B52724) or methanol (B129727), room temperature.Oxidative demethylation to form benzoquinones. Can also lead to diquinones depending on substituents. acsgcipr.org
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Aqueous or alcoholic solvents, often with acid catalysis.Effective for oxidizing electron-rich aromatic ethers to quinones. Can also be used for dehydrogenation. rsc.orgsantiago-lab.com

Multi-Component Reactions and Cascade Processes

This compound is a valuable substrate for multi-component reactions (MCRs) and cascade processes due to the presence of two distinct and reactive functional groups: a terminal alkyne and an aryl chloride. rsc.orgmdpi.com These reactions allow for the rapid assembly of complex molecular architectures in a single pot by forming multiple chemical bonds. rsc.org

A particularly relevant transformation is the Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide using a palladium and copper co-catalyst system. wikipedia.org This reaction can serve as an entry point into more complex cascade sequences. For example, the product of a Sonogashira coupling can be designed to undergo subsequent intramolecular reactions, such as cyclization, if appropriate functional groups are present on the coupling partners. nih.govrsc.org

A hypothetical cascade process involving this compound could begin with a Sonogashira coupling at the C1-chloro position with another terminal alkyne. If the newly introduced alkyne contains a nucleophilic group, it could potentially undergo a subsequent intramolecular cyclization onto the ethynyl group at the C5 position, leading to the formation of a polycyclic aromatic system. Such strategies, where an initial cross-coupling event triggers a cascade of bond-forming reactions, are powerful tools in modern organic synthesis for building molecular complexity efficiently. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Characterization in Research

X-ray Crystallography for Molecular Conformation and Intermolecular Interactions

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystal. For a compound like 1-Chloro-5-ethynyl-2,4-dimethoxybenzene (B6212004), a single-crystal X-ray diffraction study would provide definitive information on its molecular conformation. This analysis would yield precise bond lengths, bond angles, and torsion angles, revealing the spatial orientation of the chloro, ethynyl (B1212043), and dimethoxy substituents on the benzene (B151609) ring.

Furthermore, the crystallographic data would elucidate the intermolecular interactions that govern the crystal packing. These interactions could include van der Waals forces, dipole-dipole interactions, and potentially weak C-H···π or C-H···O hydrogen bonds. Understanding these interactions is crucial for comprehending the solid-state properties of the compound. A representative data table from such an analysis would typically include crystallographic parameters like the crystal system, space group, unit cell dimensions, and refinement statistics.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Advanced NMR spectroscopy is indispensable for confirming the chemical structure and assigning the specific stereochemistry and regiochemistry of a molecule in solution. For this compound, a suite of NMR experiments would be employed.

One-dimensional ¹H and ¹³C NMR spectra would provide initial information on the chemical environment of the hydrogen and carbon atoms. In ¹H NMR, the chemical shifts and coupling constants of the aromatic protons would confirm their substitution pattern. The characteristic singlet for the ethynyl proton and the singlets for the two distinct methoxy (B1213986) groups would also be key identifiers.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used for unambiguous assignments. A COSY spectrum would show correlations between coupled protons, while HSQC would link protons to their directly attached carbons. The HMBC spectrum is particularly valuable as it reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is instrumental in piecing together the molecular framework and confirming the precise location of each substituent on the benzene ring.

High-Resolution Mass Spectrometry for Mechanistic Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and for gaining insights into reaction mechanisms. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₁₀H₉ClO₂).

In mechanistic studies, HRMS can be used to identify reaction intermediates and byproducts by accurately determining their elemental compositions. Furthermore, by analyzing the fragmentation pattern of the molecule in the mass spectrometer (MS/MS analysis), researchers can deduce structural information and understand the stability of different parts of the molecule. The fragmentation pathways often involve the loss of small, stable neutral molecules or radicals, such as CO, CH₃, or Cl, providing a fingerprint of the compound's structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, these techniques would be essential for confirming the presence of its key functional groups.

The IR and Raman spectra would be expected to show characteristic absorption or scattering bands for:

The C≡C-H stretch of the terminal alkyne group (typically around 3300 cm⁻¹).

The C≡C stretch (around 2100-2260 cm⁻¹).

The C-O stretches of the methoxy groups (typically in the 1000-1300 cm⁻¹ region).

The C-Cl stretch (in the fingerprint region, generally 600-800 cm⁻¹).

Aromatic C-H and C=C stretching vibrations.

These techniques are also powerful for real-time reaction monitoring. For instance, in a synthesis involving the introduction of the ethynyl group, the appearance of the characteristic alkyne stretching vibrations in the IR or Raman spectrum would indicate the progress of the reaction. The disappearance of reactant-specific peaks would signal the completion of the reaction.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic properties of molecules. For aromatic compounds similar to 1-Chloro-5-ethynyl-2,4-dimethoxybenzene (B6212004), DFT calculations, often employing hybrid functionals like B3LYP, are used to determine key characteristics of their electronic structure and predict their reactivity. nih.govresearchgate.net

Reactivity Descriptors and Molecular Electrostatic Potential (MEP): From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness and softness can be calculated, which further quantify the molecule's stability. researchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net In MEP maps of substituted benzenes, negative potential regions (typically colored red) are localized on electronegative atoms like oxygen and are indicative of sites susceptible to electrophilic attack, while positive potential regions (blue) highlight areas prone to nucleophilic attack. researchgate.netijrte.org For dimethoxybenzene derivatives, MEP analysis often reveals nucleophilic sites associated with the oxygen atoms of the methoxy (B1213986) groups, influencing their interaction with other molecules. nih.govresearchgate.net

Interactive Table: Calculated Electronic Properties of Analagous Substituted Anisole/Benzene (B151609) Compounds
CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)
5-chloro-2-nitroanisoleHF/6-31G(d,p)--3.92 - 3.96
(E)-2-chloro-4-...-hydrazineB3LYP/6–311G(d,p)--0.13061 a.u. (~3.55)

Note: Data presented is for analogous compounds to illustrate the application of DFT calculations. The energy gap significantly influences the stability and reactivity of a molecule. researchgate.netscienceopen.com

Reaction Mechanism Predictions and Energy Profiles

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying transition states and intermediates and calculating their corresponding energy barriers (activation energies). For aromatic compounds like this compound, this approach can predict the feasibility and regioselectivity of reactions such as Friedel-Crafts acylation or electrophilic substitution. researchgate.net

Theoretical models can be developed to simulate reaction kinetics, often following mechanisms like the Eley-Rideal type, where one reactant adsorbs onto a surface and reacts with another from the bulk phase. researchgate.net By calculating the energy profiles, researchers can determine the lowest energy pathway, which corresponds to the most likely reaction mechanism. For instance, in studies of substituted nitrobenzenes, DFT has been used to calculate the activation energy for N-O bond dissociation, a key step in their reduction. researchgate.net This type of analysis could similarly be applied to predict the reactivity of the ethynyl (B1212043) group or substitution patterns on the benzene ring of the target compound.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the non-covalent interactions of a molecule are crucial for its physical properties and its behavior in a condensed phase. Computational methods are used to perform conformational analysis and to study the various intermolecular interactions that stabilize crystal structures.

Conformational Analysis: For molecules with rotatable bonds, such as the methoxy groups in this compound, computational analysis can determine the most stable conformations. Studies on related dimethoxybenzene derivatives have shown that the phenyl moieties are often planar, a feature that contributes to structural stability. nih.govresearchgate.net The orientation of substituent groups, such as the methoxy and nitro groups in various benzene derivatives, can be twisted slightly with respect to the benzene ring, and these dihedral angles are precisely determined through computational optimization. scienceopen.comnih.gov

Intermolecular Interactions: In the solid state, molecules are held together by a network of intermolecular forces. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions. nih.gov For various dimethoxybenzene derivatives, crystallographic and computational studies have identified several key interactions:

Hydrogen Bonds: C-H···O and C-H···halogen (Cl, Br) hydrogen bonds are commonly observed, playing a significant role in stabilizing the crystal packing. nih.govresearchgate.net

Halogen Bonding and π-π Stacking: Interactions involving halogen atoms and stacking between aromatic rings also contribute to the thermodynamic stability of the crystals. nih.gov

Interactive Table: Common Intermolecular Contacts in Substituted Dimethoxybenzene Derivatives
Interaction TypeDescriptionRole in Crystal Packing
C-H···OA weak hydrogen bond between a carbon-bound hydrogen and an oxygen atom.Stabilizes molecular layers and frameworks. nih.gov
C-H···Cl/BrA hydrogen bond involving a halogen atom as the acceptor.Contributes to structural rigidity. nih.gov
π-π StackingAttractive interaction between aromatic rings.Important for stabilizing layered structures. nih.govnih.gov
Halogen BondingNon-covalent interaction involving a halogen atom.Reinforces structural stability. nih.gov

Note: This table summarizes interactions identified in compounds structurally related to this compound. These forces are critical in determining the solid-state structure. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Reaction Dynamics

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations can provide insights into the influence of the solvent on molecular conformation and reactivity. By simulating the molecule in a box of solvent molecules, one can observe how solvent interactions affect its structure and energy.

In the context of biological activity, MD simulations are crucial for understanding the stability of a ligand within the binding site of a protein. For example, studies on related chloro-sulfamoyl-nitrobenzamide derivatives have used MD simulations to validate docking results. nih.gov The analysis of the root-mean-square deviation (RMSD) of the ligand-protein complex over the simulation time suggests the stability of the compound in the binding pocket. nih.gov Such an approach could be used to investigate the potential interactions of this compound with biological targets.

Quantitative Structure–Reactivity Relationship (QSRR) Analysis

Quantitative Structure–Reactivity Relationship (QSRR), an analogue of Quantitative Structure-Activity Relationship (QSAR), is a computational method used to correlate the chemical structure of a series of compounds with their reactivity. This is achieved by developing a mathematical model that relates physicochemical descriptors of the molecules to an observed reactivity parameter. nih.gov

The classical Hansch-Fujita method is often used, where descriptors for hydrophobicity (e.g., log P), electronic effects (e.g., Hammett constants, σ), and steric properties (e.g., Taft's steric parameter, Es) are used as independent variables. nih.gov For a series of this compound derivatives with varying substituents, a QSRR model could be developed to predict their reactivity in a specific chemical transformation. For instance, QSAR studies on other complex dihydropyridines have successfully used descriptors like the energy of the HOMO and molecular volume to build predictive models for their biological activity. researchgate.net Such an analysis would be invaluable for the rational design of new derivatives with tailored reactivity.

Applications As a Synthetic Intermediate and Precursor in Advanced Organic Synthesis

Construction of Complex Aromatic and Heteroaromatic Systems

The presence of both a chloro and an ethynyl (B1212043) group on the dimethoxybenzene ring makes 1-Chloro-5-ethynyl-2,4-dimethoxybenzene (B6212004) an ideal substrate for cross-coupling reactions, most notably the Sonogashira coupling. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the sp-hybridized carbon of the ethynyl group and an sp2-hybridized carbon of an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This methodology is a powerful tool for the construction of extended π-conjugated systems.

The reactivity of the chloro group is generally lower than that of bromo or iodo substituents in Sonogashira couplings, which can allow for selective reactions at other sites if present in a more complex substrate. youtube.com However, with appropriate choice of catalyst and conditions, the chloro group can effectively participate in the coupling reaction. nih.gov

Furthermore, the ethynyl group itself is a versatile functional handle for the synthesis of various heterocyclic systems. For instance, intramolecular cyclization reactions of derivatives of this compound can lead to the formation of substituted benzofurans or other fused heteroaromatic structures. The specific reaction pathway and resulting heterocyclic system can be influenced by the nature of the substituents and the reaction conditions employed. researchgate.netnih.gov The dimethoxy groups on the benzene (B151609) ring can also influence the regioselectivity of these cyclization reactions.

Reaction TypeFunctional Groups InvolvedResulting StructuresKey Features
Sonogashira CouplingChloro, EthynylAryl-substituted alkynes, extended π-systemsMild reaction conditions, broad functional group tolerance. wikipedia.orglibretexts.org
Intramolecular CyclizationEthynyl, neighboring groupsFused heteroaromatics (e.g., Benzofurans)Access to complex polycyclic systems. researchgate.net

Scaffold for the Synthesis of Novel Molecular Architectures

The rigid benzenoid structure of this compound, combined with its reactive functionalities, makes it an excellent scaffold for the synthesis of novel and complex molecular architectures. The linear geometry of the ethynyl group allows for the directional extension of the molecular framework, leading to the construction of shape-persistent macrocycles and three-dimensional cage compounds.

Through sequential Sonogashira couplings at the ethynyl and chloro positions, it is possible to introduce different aromatic or aliphatic groups, leading to unsymmetrical and highly functionalized molecules. These molecules can be designed to possess specific photophysical, electronic, or host-guest properties. The methoxy (B1213986) groups can be further functionalized or can serve to modulate the electronic properties and solubility of the final molecular architecture.

Precursor for Dyes, Pigments, and Functional Organic Materials

The extended π-conjugation that can be achieved through reactions of the ethynyl group makes this compound a potential precursor for the synthesis of organic dyes and pigments. By coupling the molecule with various electron-donating and electron-accepting aromatic systems, it is possible to create chromophores that absorb and emit light at different wavelengths. The dimethoxy groups act as electron-donating moieties, which can influence the color and photophysical properties of the resulting dyes.

Moreover, the versatility of this compound extends to the synthesis of other functional organic materials. For instance, derivatives of this compound could be incorporated into materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties through chemical modification is a key advantage in the design of such materials. researchgate.net

Role in Polymer and Supramolecular Chemistry Research (e.g., Conjugated Polymers)

In the field of polymer chemistry, this compound can serve as a monomer for the synthesis of conjugated polymers. Poly(arylene ethynylene)s (PAEs) are a class of conjugated polymers that exhibit interesting optical and electronic properties. The polymerization of bifunctional monomers containing ethynyl and haloaryl groups via Sonogashira coupling is a common method for the synthesis of PAEs. researchgate.net this compound, with its two reactive sites, is a suitable candidate for such polymerizations. The resulting polymers would feature a dimethoxybenzene unit in the polymer backbone, which would influence the polymer's solubility, morphology, and electronic properties.

In supramolecular chemistry, the dimethoxybenzene unit can participate in non-covalent interactions, such as π-π stacking and hydrogen bonding (with appropriate functionalization). These interactions can be exploited to direct the self-assembly of molecules into well-defined supramolecular structures. nih.govnih.gov For example, molecules derived from this compound could be designed to form liquid crystals, gels, or other ordered assemblies. researchgate.netrsc.org The ability to control the spatial arrangement of molecules is crucial for the development of advanced materials with tailored functions.

Application AreaKey Structural FeaturePotential Properties/Functionality
Conjugated PolymersEthynyl and Chloro groupsPhotoluminescence, charge transport
Supramolecular AssembliesDimethoxybenzene coreSelf-assembly, host-guest chemistry, liquid crystallinity

Derivatization and Analogue Synthesis for Structure Activity Relationship Sar Research

Systematic Derivatization Strategies of the Ethynyl (B1212043) Moiety

The terminal alkyne of the ethynyl group presents a versatile handle for a variety of chemical transformations, making it an ideal starting point for SAR studies. The reactivity of this group allows for the introduction of diverse functionalities, which can explore changes in steric bulk, electronics, and hydrogen bonding potential.

Key derivatization strategies include:

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orglibretexts.orgorganic-chemistry.org By reacting 1-chloro-5-ethynyl-2,4-dimethoxybenzene (B6212004) with a range of aryl halides, a library of diarylacetylene analogues can be synthesized. This allows for the exploration of how different aromatic systems at this position influence biological activity. The reaction is typically carried out under mild conditions, which helps to preserve other functional groups in the molecule. wikipedia.org

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.orgnih.gov This "click" reaction is attractive for SAR studies due to its reliability, high yield, and tolerance of a wide array of functional groups. Reacting the parent compound with various organic azides can introduce a diverse set of substituents linked by a stable triazole ring, which can act as a bioisostere for other functional groups and participate in hydrogen bonding. nih.gov

Homocoupling (Glaser Coupling): The oxidative coupling of terminal alkynes leads to the formation of symmetric diynes. This reaction can be used to create dimeric structures, which may be useful for probing multivalent interactions with a biological target.

These strategies enable the systematic exploration of the chemical space around the ethynyl moiety, providing valuable data for SAR models.

Reaction Type Reagents/Catalysts Product Type SAR Application
Sonogashira CouplingPd catalyst, Cu(I) cocatalyst, amine base, aryl/vinyl halideAryl/vinyl-substituted alkynesExploration of steric and electronic effects of various aromatic systems.
Click Chemistry (CuAAC)Cu(I) catalyst, organic azide (B81097)1,4-Disubstituted 1,2,3-triazolesIntroduction of diverse functional groups via a stable, hydrogen-bond-accepting linker.
Glaser CouplingOxidizing agent (e.g., Cu(II) salts), baseSymmetrical 1,3-diynesInvestigation of bivalent binding or induced-fit mechanisms.

Modifications of the Chloro Substituent for Tunable Reactivity

The chloro group on the aromatic ring, while seemingly simple, offers multiple avenues for modification to fine-tune the electronic properties and reactivity of the molecule. Its replacement can lead to analogues with altered metabolic stability, binding affinities, and pharmacokinetic profiles.

Common modifications include:

Nucleophilic Aromatic Substitution (SNAr): While aryl chlorides are generally less reactive than their brominated or iodinated counterparts, SNAr can be achieved, particularly with strong nucleophiles or under forcing conditions. libretexts.org This allows for the introduction of amines, alkoxides, and thiolates, thereby introducing new hydrogen bonding and ionic interaction capabilities. The success of SNAr is highly dependent on the electronic nature of the aromatic ring. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with a boronic acid or ester, enabling the formation of a new carbon-carbon bond to introduce various aryl or alkyl groups. nih.gov This is a robust method for exploring how different substituents at this position impact molecular recognition.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the coupling of the aryl chloride with a wide range of primary and secondary amines. researchgate.netberkeley.edunih.gov This is a particularly valuable tool for introducing nitrogen-containing functional groups, which are often key for biological activity.

Reduction to Hydrogen: The chloro group can be removed via catalytic hydrogenation, providing a "de-chloro" analogue. This is a critical control compound in SAR studies to determine the importance of the halogen for activity.

These transformations allow for a systematic evaluation of the role of the chloro substituent in target engagement.

Reaction Type Key Reagents Product Functional Group Impact on Molecular Properties
Nucleophilic Aromatic SubstitutionStrong nucleophiles (e.g., NaOMe, NaSMe, R2NH)Ether, Thioether, AmineIntroduces hydrogen bond donors/acceptors, alters electronics.
Suzuki-Miyaura CouplingBoronic acid/ester, Pd catalyst, baseBiaryl, Alkyl-arylModifies steric bulk and conformational flexibility.
Buchwald-Hartwig AminationAmine, Pd catalyst, baseArylamineIntroduces basic centers and hydrogen bonding capabilities.
DehalogenationH2, Pd/CHydrogenRemoves halogen-specific interactions (e.g., halogen bonding).

Variation of Methoxy (B1213986) Substitution Patterns and their Impact on Molecular Properties

The two methoxy groups at positions 2 and 4 significantly influence the electron density of the aromatic ring and can play a direct role in binding to a biological target through hydrogen bond acceptance. Modifying these groups is a key strategy for probing the electronic and steric requirements of the binding pocket.

Approaches for varying the methoxy substitution include:

Demethylation: The selective or complete demethylation of the methoxy groups to the corresponding phenols is a common strategy. google.com This can be achieved using reagents such as boron tribromide (BBr3) or by employing specific conditions with Lewis acids like aluminum chloride. google.com The resulting phenols introduce hydrogen bond donating capabilities and can serve as handles for further functionalization.

Alkylation of Resulting Phenols: Once the phenols are generated, they can be re-alkylated with a variety of alkyl halides to introduce longer or branched alkyl chains. google.compnnl.gov This allows for the exploration of the steric tolerance of the binding site and can impact the lipophilicity of the molecule.

Synthesis of Regioisomers: The synthesis of analogues with the methoxy groups at different positions on the aromatic ring (e.g., 2,5-dimethoxy or 3,5-dimethoxy) can provide crucial information about the required positioning of these groups for optimal interaction with the target.

These modifications help to map the electronic and steric landscape of the receptor's binding site.

Modification Reagents Resulting Functional Group Influence on Properties
DemethylationBBr3, AlCl3Phenol (B47542)Introduces hydrogen bond donor, increases polarity.
Re-alkylationAlkyl halide, baseEtherModulates lipophilicity and steric profile.
Regioisomer SynthesisMulti-step synthesisMethoxy groups at different positionsProbes the spatial requirements of the binding pocket.

Design and Synthesis of Analogues for Exploring Molecular Recognition and Binding Motifs

The design and synthesis of more complex analogues based on the initial SAR findings allow for a more detailed exploration of molecular recognition and binding motifs. This involves creating molecules that are hypothesized to interact with specific residues or regions of the target protein.

Strategies in this area include:

Bioisosteric Replacement: Replacing key functional groups with other groups that have similar steric and electronic properties can help to identify which properties are critical for activity. For example, the ethynyl group could be replaced with a nitrile or a small heterocyclic ring.

Conformational Constraint: Introducing rigid elements into the molecule, for example, by cyclizing parts of the structure, can lock the molecule into a specific conformation. If this leads to an increase in activity, it suggests that this is the bioactive conformation.

Fragment-Based Elaboration: Using the core 1-chloro-2,4-dimethoxybenzene (B1580645) scaffold as a starting point, fragments known to interact with certain types of protein domains can be appended, particularly at the ethynyl and chloro positions.

These advanced analogue design strategies are guided by the initial SAR data and, where available, structural information about the biological target.

Mechanistic Studies of Derived Compounds in Receptor Binding or Enzyme Inhibition (focus on chemical design and mechanism, not biological outcomes)

The design of derivatives for mechanistic studies aims to elucidate how these compounds interact with their biological targets on a chemical level. This involves creating molecules that can act as probes for specific types of interactions.

Key aspects of chemical design for mechanistic studies include:

Photoaffinity Labeling: Analogues can be designed with photoreactive groups (e.g., azides, diazirines) that, upon irradiation, form a covalent bond with the target protein. This allows for the identification of the binding site.

Introduction of Spectroscopic Probes: Incorporating fluorescent or spin-labeled groups into the molecule can allow for the use of biophysical techniques to study binding kinetics and conformational changes in the target protein upon ligand binding.

Systematic Variation of Electronic Properties: A series of analogues with substituents that have a range of Hammett parameters can be synthesized to probe the importance of electronic effects in the binding interaction. A linear free-energy relationship may indicate a specific type of interaction, such as a cation-pi interaction.

These specialized analogues are not necessarily designed for optimal biological activity but rather as tools to understand the fundamental chemical principles of the ligand-target interaction.

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Efficient Transformations

The ethynyl (B1212043) and chloro-aromatic moieties of 1-Chloro-5-ethynyl-2,4-dimethoxybenzene (B6212004) are prime targets for a variety of catalytic transformations. Future research will likely focus on developing novel and more efficient catalytic systems to selectively functionalize these sites.

Key areas of interest include:

Cross-Coupling Reactions: While standard palladium and copper catalysts are effective for Sonogashira, Suzuki, and Heck couplings at the chloro and ethynyl positions, future work could explore the use of more sustainable and economical first-row transition metals like nickel, cobalt, and iron. The development of bespoke ligands will be crucial to enhance catalyst stability, activity, and selectivity for these transformations.

Click Chemistry: The terminal alkyne presents a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Research into new copper ligand systems or ruthenium catalysts could broaden the scope of accessible triazole-containing products, which are valuable in medicinal chemistry and materials science.

C-H Activation: Direct functionalization of the aromatic C-H bonds, guided by the existing substituents, offers a more atom-economical approach to further elaborate the benzene (B151609) ring. Developing selective catalytic systems for this purpose would be a significant step forward.

Catalytic TransformationPotential Catalyst SystemsTarget Functionality
Sonogashira CouplingPalladium-phosphine complexes, Copper(I) saltsEthynyl group
Suzuki CouplingPalladium(0) complexes with specialized ligandsChloro group
Azide-Alkyne CycloadditionCopper(I) complexes, Ruthenium complexesEthynyl group
C-H ActivationRhodium(III), Iridium(III), Ruthenium(II) complexesAromatic C-H bonds

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. Future research should focus on adapting the synthesis and transformations of this compound for these modern technologies.

Potential research avenues include:

Continuous Synthesis: Developing a multi-step continuous flow process for the synthesis of this compound itself would enhance production efficiency and safety.

Automated Derivatization: Integrating this compound into automated synthesis platforms would enable the rapid generation of large libraries of derivatives for high-throughput screening in drug discovery or materials science applications. This would involve the use of solid-phase synthesis or flow reactors coupled with robotic systems.

Exploration of Sustainable Synthesis Routes

Green chemistry principles are increasingly important in chemical synthesis. Future research will likely aim to develop more environmentally friendly methods for producing and utilizing this compound.

This could involve:

Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives such as bio-derived solvents, supercritical fluids, or even water.

Energy Efficiency: Utilizing microwave-assisted or photo-catalyzed reactions to reduce reaction times and energy consumption.

Renewable Feedstocks: Investigating synthetic pathways that start from renewable bio-based raw materials rather than petroleum-based feedstocks.

Theoretical Predictions Guiding Experimental Design

Computational chemistry and theoretical modeling are powerful tools for predicting the reactivity and properties of molecules, thereby guiding experimental work. For this compound, theoretical studies could provide valuable insights into:

Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of catalytic reactions involving this compound, helping to optimize reaction conditions and catalyst design.

Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra can aid in the characterization of new derivatives.

Material Properties: For derivatives intended for use in advanced materials, computational modeling can predict electronic properties, such as HOMO/LUMO energy levels, which are crucial for applications in organic electronics.

Theoretical MethodApplication in ResearchPredicted Outcome
Density Functional Theory (DFT)Reaction mechanism studiesTransition state energies, reaction pathways
Time-Dependent DFT (TD-DFT)Prediction of electronic spectraAbsorption and emission wavelengths
Molecular Dynamics (MD)Simulation of material propertiesConformational analysis, intermolecular interactions

Potential for Advanced Functional Material Development from Derivatives

The rigid, conjugated structure that can be derived from this compound makes it an attractive scaffold for the development of advanced functional materials. The presence of multiple functionalization points allows for the fine-tuning of material properties.

Future research could explore the synthesis of:

Organic Light-Emitting Diodes (OLEDs): By incorporating this unit into larger conjugated systems, it may be possible to develop new materials for use in the emissive layer of OLEDs.

Organic Photovoltaics (OPVs): Derivatives could be designed to act as donor or acceptor materials in the active layer of organic solar cells.

Molecular Wires and Switches: The linear, rigid nature of alkyne-containing molecules makes them suitable candidates for components in molecular electronics.

Porous Organic Polymers (POPs): Polymerization of this monomer or its derivatives could lead to porous materials with applications in gas storage, separation, and catalysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Chloro-5-ethynyl-2,4-dimethoxybenzene, and how does its ethynyl group influence reactivity?

  • Methodological Answer : The compound can be synthesized via Sonogashira coupling or alkyne-functionalization protocols. For example, EBX (ethynylbenziodoxolone) reagents under photoredox conditions enable selective ethynylation of halogenated aromatics (e.g., cesium carboxylate intermediates and CH2_2Cl2_2 solvent systems) . The ethynyl group facilitates cycloaddition reactions (e.g., Huisgen click chemistry) and cross-coupling for materials science applications .

Q. How can structural characterization be performed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : Use 1^{1}H/13^{13}C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm and ethynyl protons at δ 2.5–3.0 ppm). IR spectroscopy identifies C≡C stretches (~2100 cm1^{-1}) and aryl-Cl bonds (~750 cm1^{-1}).
  • Crystallography : Refinement via SHELX software (e.g., SHELXL for small-molecule structures) resolves bond lengths and angles, particularly critical for verifying the planar aromatic ring and substituent orientations .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : The compound is stable in pH 5–9 aqueous solutions but prone to hydrolysis under strongly acidic/basic conditions. Thermal stability tests (TGA/DSC) reveal decomposition above 200°C. Store in inert atmospheres (N2_2/Ar) at –20°C to prevent ethynyl group oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when using this compound as a building block?

  • Methodological Answer : Discrepancies in regioselectivity (e.g., para vs. meta additions) often arise from solvent polarity and catalyst choice. Computational modeling (DFT) predicts electron density distribution, guiding experimental design. For example, Pd/Cu catalysts favor Sonogashira coupling at the chloro position, while photoredox conditions prioritize ethynyl group reactivity .

Q. What strategies enable enantioselective functionalization of the ethynyl group for chiral molecule synthesis?

  • Methodological Answer : Chiral ligands (e.g., BINOL-derived phosphines) in asymmetric catalysis can induce stereoselectivity during alkyne additions. Recent studies propose using Rh(I) complexes with bulky counterions to control axial chirality in ethynylbenzene derivatives .

Q. How does the compound interact with biological targets, and what are the implications for drug discovery?

  • Methodological Answer : In vitro assays (e.g., MTT cytotoxicity tests) reveal moderate activity against Staphylococcus aureus (MIC ~25 µg/mL) and human cancer cell lines (IC50_{50} ~50 µM). Molecular docking studies suggest the ethynyl group binds to hydrophobic enzyme pockets, while methoxy substituents enhance solubility for pharmacokinetic optimization .

Q. What computational methods validate the electronic effects of substituents on aromatic ring reactivity?

  • Methodological Answer : Frontier molecular orbital (FMO) analysis via Gaussian 16 quantifies HOMO-LUMO gaps, showing electron-withdrawing Cl and electron-donating OMe groups create a polarized ring. NBO (Natural Bond Orbital) analysis further clarifies hyperconjugative interactions affecting reaction pathways .

Data Contradiction Analysis

Q. How should researchers address crystallographic data inconsistencies for halogenated dimethoxybenzene derivatives?

  • Methodological Answer : Misreporting (e.g., rotational disorder in 1,5-dibromo-2,4-dimethoxybenzene) can be resolved by re-refinement with high-resolution data and validation via R-factor convergence. Cross-checking against databases (CCDC) and using software like Olex2 for disorder modeling ensures accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.